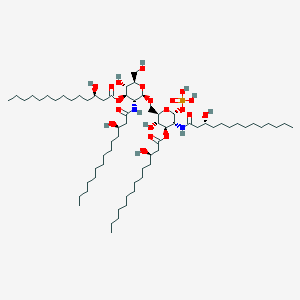

lipid A-disaccharide-1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate is a member of lipid As. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2,3,2',3'-tetrakis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl-1,6-beta-D-glucosamine 1-phosphate(2-).

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Innate Immune Response Activation

Lipid A-disaccharide-1-phosphate is recognized by Toll-like receptor 4 (TLR4), which is pivotal in the innate immune response. Upon recognition, it triggers a cascade that leads to the production of pro-inflammatory cytokines. This property makes lipid A a potent immunostimulator, capable of modulating immune responses during infections caused by Gram-negative bacteria .

Adjuvant Development

Due to its immunogenic properties, this compound has been investigated as a potential adjuvant in vaccines. Self-adjuvanted vaccines utilizing lipid A can enhance the immune response to specific antigens. For instance, studies have shown that lipid A-based formulations can improve T-cell responses against tumor-associated antigens, making them promising candidates for cancer immunotherapy .

Antibiotic Development

Targeting Lipid A Biosynthesis

The biosynthetic pathway of lipid A involves several conserved enzymes that are essential for bacterial viability. Inhibiting these enzymes presents a strategic approach for developing new antibiotics. For example, LpxB, an enzyme involved in synthesizing this compound, has been identified as a critical target; inhibitors can disrupt the production of lipid A, leading to bacterial death .

Synthetic Lipid A Analogues

Researchers have synthesized various analogues of lipid A to study their effects on immune responses and their potential as therapeutic agents. These synthetic compounds can mimic the structure and function of natural lipid A while providing insights into its mechanism of action and safety profile .

Case Study 1: Lipid A in Sepsis Models

Research has demonstrated that synthetic lipid A can mimic the effects of Gram-negative sepsis when administered in animal models. This highlights its role not only as an immunostimulant but also as a model compound for studying septic shock mechanisms .

Case Study 2: Vaccine Efficacy Enhancement

In preclinical trials, self-adjuvanted vaccines incorporating this compound showed enhanced efficacy against specific pathogens by improving antigen presentation and T-cell activation. These findings suggest that lipid A derivatives could be integral to developing more effective vaccines against infectious diseases .

Eigenschaften

Molekularformel |

C68H129N2O20P |

|---|---|

Molekulargewicht |

1325.7 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6R)-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C68H129N2O20P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90-91(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

InChI-Schlüssel |

HLDJGHAAKRKPAV-QDORLFPLSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.